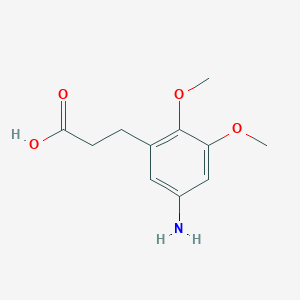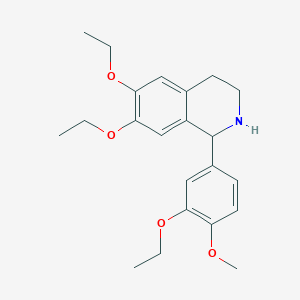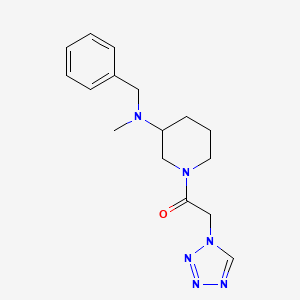![molecular formula C18H18N6O2S B5977437 5-(1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B5977437.png)
5-(1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-2-pyrrolidinyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-2-pyrrolidinyl)-2-thiophenecarboxamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of oncology research. The drug has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of lymphoma and other hematologic malignancies.
Mécanisme D'action
TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, TAK-659 disrupts signaling pathways that are essential for cancer cell survival, leading to cell death.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The drug is well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. In addition to its anti-cancer activity, TAK-659 has also been shown to have immunomodulatory effects, which may enhance its anti-tumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of TAK-659 is its high selectivity for BTK, which reduces the risk of off-target effects. The drug has also shown potent activity against cancer cells that are resistant to conventional chemotherapy, making it a promising candidate for the treatment of refractory cancers. However, one limitation of TAK-659 is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several future directions for the development of TAK-659 and other BTK inhibitors. One area of research is the identification of biomarkers that can predict response to therapy, which may help to personalize treatment for patients. Another area of research is the combination of BTK inhibitors with other targeted therapies or immunotherapies, which may enhance their anti-tumor activity. Finally, the development of more potent and selective BTK inhibitors may further improve the efficacy and safety of this class of drugs.
Méthodes De Synthèse
TAK-659 is synthesized through a multi-step process that involves the coupling of 4-(1H-tetrazol-1-yl)benzoyl chloride with 2-pyrrolidinone, followed by the addition of 2-thiophenecarboxylic acid. The final product is obtained after purification through column chromatography and recrystallization.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential use in the treatment of lymphoma and other hematologic malignancies. The drug has shown potent activity against various cancer cell lines, including those that are resistant to conventional chemotherapy. In preclinical studies, TAK-659 has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Propriétés
IUPAC Name |
5-[1-[2-[4-(tetrazol-1-yl)phenyl]acetyl]pyrrolidin-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S/c19-18(26)16-8-7-15(27-16)14-2-1-9-23(14)17(25)10-12-3-5-13(6-4-12)24-11-20-21-22-24/h3-8,11,14H,1-2,9-10H2,(H2,19,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPAZDMUCWPINO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=C(C=C2)N3C=NN=N3)C4=CC=C(S4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxy-2-methylphenyl)-3-{1-[(4-methylphenoxy)acetyl]-3-piperidinyl}propanamide](/img/structure/B5977355.png)
![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-ethylpiperidine](/img/structure/B5977356.png)
![2-{[5-(3,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5977363.png)
![N-[(1-benzyl-4-piperidinyl)methyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5977377.png)
![N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5977380.png)
![1-[benzyl(methyl)amino]-3-(5-{[(3-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5977387.png)

![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dimethylphenyl)urea](/img/structure/B5977401.png)

![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(1H-imidazol-4-ylmethyl)methylamine](/img/structure/B5977428.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-(4-methoxyphenyl)-4(3H)-pyrimidinone](/img/structure/B5977440.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5977444.png)
amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B5977459.png)
